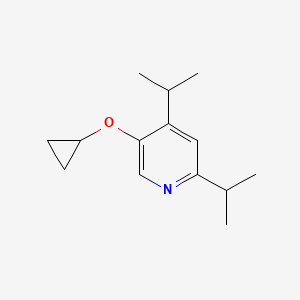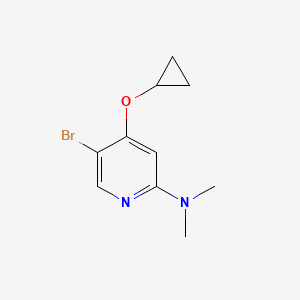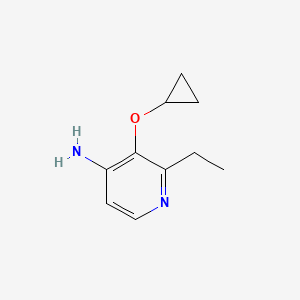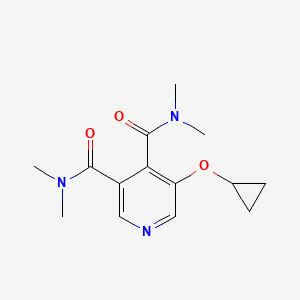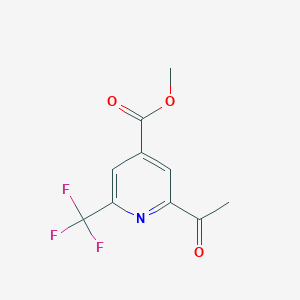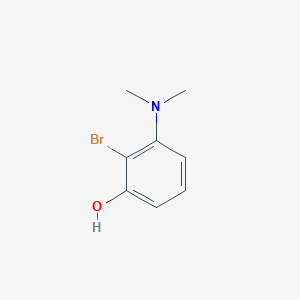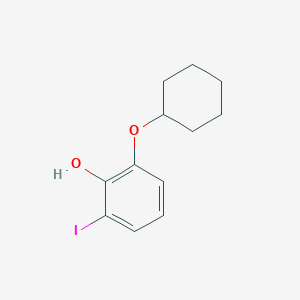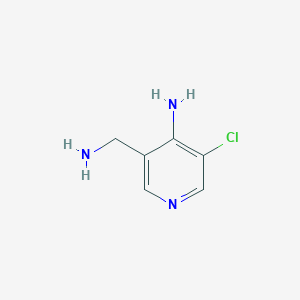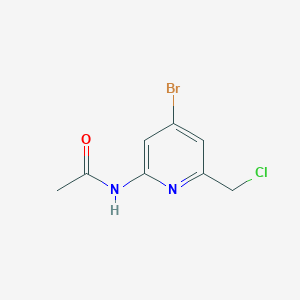![molecular formula C10H12FN5 B14847791 1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine atom at the 5-position of the benzimidazole ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluorine atom: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The guanidine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the ethyl and guanidine groups.
1-(2-Benzimidazolyl)ethylamine: Lacks the fluorine and guanidine groups.
1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine: Contains a chlorine atom instead of fluorine.
Uniqueness
1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine is unique due to the presence of both the fluorine atom and the guanidine group. The fluorine atom can significantly enhance the compound’s binding affinity and selectivity, while the guanidine group can contribute to its overall biological activity. This combination of features makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H12FN5 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
2-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C10H12FN5/c11-6-1-2-7-8(5-6)16-9(15-7)3-4-14-10(12)13/h1-2,5H,3-4H2,(H,15,16)(H4,12,13,14) |
Clé InChI |
XLJNGTMDAPPDHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)NC(=N2)CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





